molecular formula C14H21FO2Si B13923776 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde

Katalognummer: B13923776
Molekulargewicht: 268.40 g/mol
InChI-Schlüssel: VIALYTXBVHNWIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyl (TBDMS) group and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like RLi, RMgX, RCuLi

Major Products Formed

    Oxidation: 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzoic acid

    Reduction: 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde is utilized in several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The TBDMS group serves as a protecting group for hydroxyl functionalities, allowing selective reactions at other sites on the molecule. The fluorine atom can participate in various substitution reactions, influencing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde is unique due to the presence of both the TBDMS protecting group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications and research purposes.

Eigenschaften

Molekularformel

C14H21FO2Si

Molekulargewicht

268.40 g/mol

IUPAC-Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-fluorobenzaldehyde

InChI

InChI=1S/C14H21FO2Si/c1-14(2,3)18(4,5)17-10-11-6-7-12(9-16)13(15)8-11/h6-9H,10H2,1-5H3

InChI-Schlüssel

VIALYTXBVHNWIO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.